Retigabine - 150812-12-7

Retigabine

Catalog Number: EVT-288248
CAS Number: 150812-12-7
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Retigabine, also known as Ezogabine in the United States, is a novel chemical compound with significant applications in scientific research, particularly in the field of neurophysiology. It is classified as a potassium channel opener, specifically targeting the KCNQ (Kv7) family of voltage-gated potassium channels. [] Retigabine is recognized as the first-in-class KCNQ channel opener approved for therapeutic use in humans. [, ]

Future Directions
  • Refining Retigabine Analogs: Further research focusing on developing Retigabine analogs with improved selectivity for specific KCNQ subtypes could lead to more targeted therapies with reduced side effects. [, ]
  • Investigating Combination Therapies: Exploring the combined use of Retigabine with other drugs could enhance its therapeutic efficacy in various conditions like epilepsy and neuropathic pain. []
  • Elucidating Detailed Binding Interactions: Continuing research to fully characterize the molecular interactions between Retigabine and KCNQ channels, including the precise binding site and mode of action, could inform the development of more effective potassium channel modulators. [, ]
  • Exploring Novel Applications: Expanding research on Retigabine's applications in other areas, such as neurodegenerative diseases and cardiovascular conditions, could lead to new therapeutic avenues for managing these conditions. []
  • Personalized Therapy: Investigating the use of Retigabine in personalized treatment approaches for epilepsy based on specific KCNQ2 mutations could improve treatment outcomes for patients with genetic forms of epilepsy. []

AWD21-360

Compound Description: AWD21-360 is the partially active acetylated metabolite of retigabine. []

Relevance: AWD21-360 is a metabolite of retigabine, indicating a structural similarity. While it exhibits some activity, it is only partially active compared to retigabine. []

Flupirtine

Compound Description: Flupirtine is a centrally acting, non-opioid analgesic with muscle relaxant, neuroprotective and anticonvulsant properties. Similar to retigabine, it acts as a selective opener of voltage-gated potassium channels, particularly the KV7 family, including KCNQ2/3 channels. [, ]

Relevance: Flupirtine shares a similar mechanism of action with retigabine, both targeting and activating KV7/KCNQ potassium channels, particularly KCNQ2/3, to exert their therapeutic effects. [, ]

ICA-27243

Compound Description: ICA-27243 is a positive modulator of KCNQ (Kv7) potassium channels with some selectivity for the KCNQ2/3 subtype. []

Relevance: Similar to retigabine, ICA-27243 activates KCNQ potassium channels, and both compounds show similar potency for the KCNQ2/3 subtype. This suggests that both drugs may share overlapping binding sites or mechanisms of action on this specific channel subtype. []

BMS-204352

Compound Description: BMS-204352 is a positive modulator of KCNQ channels. []

Relevance: While both BMS-204352 and retigabine activate KCNQ channels, BMS-204352 exhibits weaker potency compared to retigabine. This difference suggests potential variations in their binding affinities or modes of interaction with the channel. []

S-(1)

Compound Description: S-(1) is a positive modulator of KCNQ channels. []

Relevance: Similar to BMS-204352, S-(1) also demonstrates a weaker potency in activating KCNQ channels compared to retigabine, indicating potential differences in their pharmacological profiles. []

Linopirdine

Compound Description: Linopirdine is a selective blocker of KCNQ (Kv7) potassium channels, particularly KCNQ2/3. [, , ]

Relevance: Linopirdine antagonizes the effects of retigabine by blocking the KCNQ channels that retigabine activates. This opposing action highlights the role of KCNQ channels as the primary target for retigabine's therapeutic effects. [, , ]

XE991 (4-pyridinylmethyl-9(10H)-anthracenone)

Compound Description: XE991 is a selective blocker of KCNQ (Kv7) potassium channels. [, , ]

Relevance: XE991 acts as a pharmacological tool to block the effects of retigabine, further supporting the understanding that retigabine's mechanism of action involves the activation of KCNQ channels. [, , ]

Classification

Retigabine belongs to the class of drugs known as potassium channel openers. It is classified as an antiepileptic agent and has been investigated for its analgesic properties as well .

Synthesis Analysis

The synthesis of retigabine has been explored through various methods, with a notable emphasis on efficiency and safety. The original synthetic route involves multiple steps that can include hazardous reagents, but recent advancements have aimed to streamline this process.

Key Parameters

  • Yield: Recent methods have reported yields of up to 85% using optimized conditions.
  • Reagents: The use of less toxic reagents is emphasized in newer synthetic routes to enhance safety during production.
Molecular Structure Analysis

Retigabine's molecular structure can be characterized by its chemical formula C13H15FN2O2C_{13}H_{15}FN_{2}O_{2}. The compound features a tri-aminophenyl ring with a fluorobenzyl substituent, which is crucial for its biological activity.

Structural Features

  • Functional Groups: The molecule contains an amine group, a carbamate moiety, and a fluorobenzyl group.
  • 3D Configuration: Molecular modeling studies indicate that retigabine adopts specific conformations that are essential for its interaction with potassium channels .
Chemical Reactions Analysis

Retigabine undergoes various chemical reactions that are significant for its pharmacological activity and stability:

  1. Oxidation: Under certain conditions, retigabine can be oxidized to form quinone diimines, which may lead to dimerization and further oxidation products. This pathway is relevant for understanding its metabolism and potential side effects .
  2. Degradation: Studies have identified process-related impurities that can form during the synthesis or storage of retigabine, highlighting the importance of quality control in pharmaceutical production .

Technical Details

  • HPLC Analysis: High-performance liquid chromatography is often employed to quantify retigabine and its impurities during quality control processes.
Mechanism of Action

Retigabine operates primarily by enhancing the activity of K(V)7 channels (also known as KCNQ channels), which are crucial for generating the M-current in neurons. This current stabilizes the resting membrane potential and reduces neuronal excitability.

Mechanistic Insights

  • Channel Activation: Retigabine binds to specific sites on K(V)7 channels, promoting their opening in response to membrane depolarization. This action decreases the likelihood of action potentials being generated, thereby exerting an anticonvulsant effect .
  • Neuronal Effects: Its ability to modulate these channels has implications not only for epilepsy but also for other neurological conditions characterized by excessive neuronal firing.
Physical and Chemical Properties Analysis

Retigabine exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 250.27 g/mol.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is sensitive to light and can degrade under certain conditions, necessitating careful storage practices .

Relevant Data

  • Melting Point: Specific melting point data varies across studies but typically falls within a defined range suitable for pharmaceutical formulations.
  • pH Stability: Retigabine's stability is affected by pH levels; thus, formulations must consider this parameter to ensure efficacy.
Applications

Retigabine has been primarily developed for use in epilepsy treatment but shows promise in various other applications:

  1. Antiepileptic Use: Effective in controlling partial seizures in adults.
  2. Neuropathic Pain Management: Emerging evidence suggests it may alleviate pain-like behaviors in animal models of neuropathic pain .
  3. Anxiety Disorders: Preliminary studies indicate potential benefits in reducing anxiety-like behaviors in animal models .

Future Directions

Ongoing research aims to explore retigabine's efficacy across a broader spectrum of neurological disorders, including bipolar disorder and migraine prevention.

Properties

CAS Number

150812-12-7

Product Name

Retigabine

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate

Molecular Formula

C16H18FN3O2

Molecular Weight

303.33 g/mol

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)

InChI Key

PCOBBVZJEWWZFR-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N

Solubility

At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents

Synonyms

D 20443
D 23129
D-20443
D-23129
ethyl N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamate hydrochloride
ezogabine
N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester
Potiga
retigabine

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.